molecular formula C15H22O2 B7826346 4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-acetoxybut-2-ene

4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-acetoxybut-2-ene

Cat. No.: B7826346
M. Wt: 234.33 g/mol
InChI Key: GNXFMTBIUUZXCR-WNEGCBGQSA-N
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Description

4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-acetoxybut-2-ene is a complex organic compound with a molecular formula of C13H20O

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the aldol condensation reaction. The reaction typically involves the use of 2,6,6-trimethyl-2-cyclohexen-1-ylidene as a starting material, which undergoes condensation with acetoxybut-2-ene under specific conditions such as controlled temperature and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and precise control of reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-acetoxybut-2-ene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, the compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its interactions with biological molecules provide insights into cellular processes.

Medicine: The compound has potential medicinal applications, including its use as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.

Industry: In the industry, the compound is used in the production of fragrances and flavors. Its unique chemical properties make it suitable for creating specific scents and tastes.

Mechanism of Action

The mechanism by which 4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-acetoxybut-2-ene exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological effects.

Comparison with Similar Compounds

  • Dihydro-β-ionone

  • α-Dihydroionone

  • 7,8-Dihydro-α-ionone

Uniqueness: 4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-2-acetoxybut-2-ene stands out due to its specific structural features and reactivity profile

Properties

IUPAC Name

[(Z,4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h7-9H,6,10H2,1-5H3/b12-8-,14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXFMTBIUUZXCR-WNEGCBGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1=CC=C(C)OC(=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CCCC(/C1=C/C=C(/C)\OC(=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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